Cas no 202206-89-1 (11-hydroxyheptadecanoic acid)

11-hydroxyheptadecanoic acid structure
11-hydroxyheptadecanoic acid structure
商品名:11-hydroxyheptadecanoic acid
CAS番号:202206-89-1
MF:C17H34O3
メガワット:286.45006608963
CID:5520532
PubChem ID:14454552

11-hydroxyheptadecanoic acid 化学的及び物理的性質

名前と識別子

    • 11-Hydroxyheptadecanoic acid
    • 202206-89-1
    • SCHEMBL17867182
    • G64573
    • 11-hydroxyheptadecanoic acid
    • インチ: 1S/C17H34O3/c1-2-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20)
    • InChIKey: QSGIINWYDRDLGB-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)CCCCCCCCCC(O)CCCCCC

計算された属性

  • せいみつぶんしりょう: 286.25079494g/mol
  • どういたいしつりょう: 286.25079494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 15
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6
  • トポロジー分子極性表面積: 57.5Ų

11-hydroxyheptadecanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P024I27-50mg
11-Hydroxyheptadecanoic acid
202206-89-1 98%
50mg
$771.00 2023-12-19
1PlusChem
1P024I27-250mg
11-Hydroxyheptadecanoic acid
202206-89-1 98%
250mg
$2036.00 2023-12-19
1PlusChem
1P024I27-100mg
11-Hydroxyheptadecanoic acid
202206-89-1 98%
100mg
$1245.00 2023-12-19

11-hydroxyheptadecanoic acid 関連文献

11-hydroxyheptadecanoic acidに関する追加情報

11-Hydroxyheptadecanoic Acid (CAS No. 202206-89-1): A Promising Compound in Biomedical Research

11-hydroxyheptadecanoic acid, with the CAS No. 202206-89-1, is a long-chain fatty acid derivative that has recently garnered significant attention in the biomedical field. This compound belongs to the family of hydroxy fatty acids, which are characterized by the presence of a hydroxyl group (-OH) at specific carbon positions. The unique structural features of 11-hydroxyheptadecanoic acid make it a potential candidate for various therapeutic applications, including lipid metabolism regulation, inflammatory response modulation, and neurodegenerative disease treatment. Recent studies have highlighted its role in cellular signaling pathways and its potential as a biomarker for metabolic disorders.

The molecular structure of 11-hydroxyheptadecanoic acid consists of a 17-carbon hydrocarbon chain with a hydroxyl group at the 11th carbon position. This configuration contributes to its amphipathic nature, enabling it to interact with both hydrophilic and hydrophobic environments. The hydroxyl group also plays a critical role in its biological activity, as it can form hydrogen bonds with proteins and other biomolecules, thereby influencing cellular processes. The CAS No. 202206-89-1 designation ensures that the compound is uniquely identified in chemical databases, facilitating research and development efforts.

Recent advancements in lipidomics have revealed that 11-hydroxyheptadecanoic acid is involved in the regulation of lipid homeostasis. A 2023 study published in *Nature Communications* demonstrated that this compound modulates the activity of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. The study found that 11-hydroxyheptadecanoic acid enhances the expression of genes associated with fatty acid oxidation, suggesting its potential as a therapeutic agent for metabolic syndrome and obesity-related conditions.

Another area of interest is the role of 11-hydroxyheptadecanoic acid in neurodegenerative diseases. Research conducted in 2024 by the University of California, San Francisco, indicated that this compound may have neuroprotective effects by reducing oxidative stress and modulating microglial activation. The study, published in *Cell Reports*, suggested that 11-hydroxyheptadecanoic acid could be a promising candidate for the treatment of Alzheimer's disease and Parkinson's disease. These findings highlight the compound's potential in both metabolic and neurological contexts.

Additionally, 11-hydroxyheptadecanoic acid has shown promise in the field of immunology. A 2023 review in *Frontiers in Immunology* discussed its immunomodulatory properties, particularly its ability to influence T-cell differentiation and cytokine production. The review highlighted the compound's potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. The CAS No. 202206-89-1 designation ensures that researchers can accurately reference this compound in their studies, facilitating further exploration of its therapeutic applications.

From a synthetic perspective, the production of 11-hydroxyheptadecanoic acid involves complex chemical processes. A 2022 study in *Organic Chemistry Insights* described a novel enzymatic method for the synthesis of this compound, which offers a more sustainable and efficient approach compared to traditional chemical synthesis. This method, which utilizes lipases as biocatalysts, not only reduces the environmental impact but also enhances the purity of the final product. The ability to produce 11-hydroxyheptadecanoic acid in high yields is crucial for its application in pharmaceutical and biotechnological industries.

The pharmacokinetic profile of 11-hydroxyheptadecanoic acid is another area of active research. A 2024 study published in *Drug Metabolism and Disposition* investigated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The study found that 11-hydroxyheptadecanoic acid exhibits good oral bioavailability and is primarily metabolized through beta-oxidation pathways. These findings are essential for understanding its therapeutic potential and optimizing its formulation for clinical use.

Furthermore, the role of 11-hydroxyheptadecanoic acid in gut microbiota modulation has been explored in recent studies. A 2023 paper in *Gut Microbes* reported that this compound influences the composition of gut microbiota by promoting the growth of beneficial bacteria such as *Bifidobacterium* and *Lactobacillus*. This effect is attributed to the compound's ability to serve as a prebiotic, supporting the growth of probiotic bacteria that contribute to gut health. The CAS No. 202206-89-1 designation ensures that researchers can accurately reference this compound in their studies, facilitating further exploration of its therapeutic applications.

In conclusion, 11-hydroxyheptadecanoic acid (with the CAS No. 202206-89-1) is a multifunctional compound with potential applications in various biomedical fields. Its unique molecular structure and biological activities make it a promising candidate for the treatment of metabolic disorders, neurodegenerative diseases, and autoimmune conditions. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, underscoring the importance of this compound in modern medicine.

As research into 11-hydroxyheptadecanoic acid progresses, it is essential to consider the challenges and opportunities associated with its development. While its potential benefits are significant, further studies are needed to fully understand its safety profile and long-term effects. The CAS No. 202206-89-1 designation ensures that this compound remains a focal point for scientific inquiry, driving innovation in pharmaceutical and biotechnological applications. The continued exploration of 11-hydroxyheptadecanoic acid is likely to yield valuable insights that could lead to the development of novel therapies for a wide range of diseases.

Moreover, the interdisciplinary nature of research on 11-hydroxyheptadecanoic acid highlights the importance of collaboration between chemists, biologists, and clinicians. By integrating knowledge from different fields, researchers can gain a more comprehensive understanding of the compound's biological functions and therapeutic potential. The CAS No. 202206-89-1 designation facilitates this collaboration by providing a standardized reference for the compound, enabling researchers to build on existing knowledge and advance the field.

Looking ahead, the future of 11-hydroxyheptadecanoic acid research is promising. With advancements in analytical techniques and computational modeling, scientists are better equipped to study the compound's interactions with biological systems. These tools can help identify new targets for therapeutic intervention and optimize the compound's properties for specific applications. The CAS No. 202206-89-1 designation ensures that this compound remains a key focus of research, driving innovation and discovery in the biomedical sciences.

In summary, 11-hydroxyheptadecanoic acid (with the CAS No. 202206-89-1) represents a significant advancement in the field of biomedical research. Its potential applications in metabolic, neurological, and immunological contexts underscore its importance as a therapeutic candidate. As research continues to uncover new insights into its mechanisms of action, the compound is poised to play a crucial role in the development of novel therapies for a wide range of diseases.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量